molecular formula C14H19ClN2O3 B8451222 tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate

tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate

Cat. No.: B8451222
M. Wt: 298.76 g/mol
InChI Key: HSXKEGXOGORKQP-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a t-butyl group, a chlorobenzamido group, and a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate typically involves the reaction of t-butyl chloroformate with 2-(4-chlorobenzamido)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the t-butyl group is replaced by other nucleophiles.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The chlorobenzamido group can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: The major products are the substituted carbamates.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The major products depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drug candidates and in medicinal chemistry research.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The t-butyl group can be removed under mild acidic conditions, releasing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected.

Comparison with Similar Compounds

Similar Compounds

    t-Butyl carbamate: Similar in structure but lacks the chlorobenzamido group.

    Benzyl carbamate: Contains a benzyl group instead of a t-butyl group.

    Ethyl carbamate: Contains an ethyl group instead of a t-butyl group.

Uniqueness

tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate is unique due to the presence of the chlorobenzamido group, which provides additional functionality and reactivity. This makes it particularly useful in applications where selective protection and deprotection of amines are required.

Properties

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

tert-butyl N-[2-[(4-chlorobenzoyl)amino]ethyl]carbamate

InChI

InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

HSXKEGXOGORKQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.25 g of ethyl 4-chlorobenzoate and 16.0 g of N-(t-butoxycarbonyl)ethylenediamine are stirred at 130° for 15 hours. The mixture is cooled to room temperature, taken up in 100 ml of water and extracted three times with 50 ml of ethyl acetate each time. The ethyl acetate extract is washed twice with 50 ml of water each time, dried over sodium sulfate and evaporated to dryness. The crystalline residue is taken up in isopropyl ether and filtered off under suction. There are obtained 3.9 g of t-butyl [2-(4-chlorobenzamido)ethyl]carbamate, m.p. 141°-143°.
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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